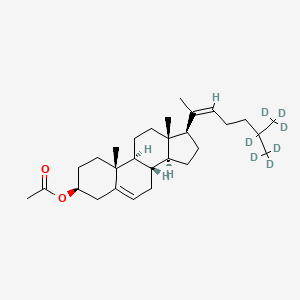

20-Dehydro Cholesterol-d7 3-Acetate

Description

Contextualization of Sterol Biochemistry and its Broader Research Significance

Sterols are a critical class of lipids that play indispensable roles in the physiology of eukaryotic organisms, including animals, plants, and fungi. wikipedia.orgmetwarebio.com In animal cells, the most prominent sterol, cholesterol, is a vital component of cellular membranes, where it modulates membrane fluidity and structure. wikipedia.orgmetwarebio.com Beyond its structural role, cholesterol serves as a precursor for the biosynthesis of essential molecules such as steroid hormones, which regulate a wide array of physiological processes, and bile acids, which are crucial for the digestion and absorption of fats. wikipedia.orgyoutube.com

The significance of sterol research extends across numerous scientific disciplines, from fundamental biochemistry to medicine and agriculture. routledge.com In medicine, alterations in cholesterol homeostasis are recognized as significant risk factors for cardiovascular diseases, including atherosclerosis. mdpi.com Furthermore, disruptions in sterol metabolism are implicated in various human diseases, such as the neurodevelopmental disorder Smith-Lemli-Opitz syndrome, which results from a mutation in the gene encoding the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.govcaymanchem.com In the realm of plant science, phytosterols (B1254722) are essential for growth and development, serving as precursors to plant hormones. youtube.com Given their integral roles in health and disease, the study of sterol metabolism and function is a major and expanding area of biochemical research. routledge.com

Principles and Advantages of Isotopic Labeling in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov Since intracellular fluxes cannot be measured directly, MFA employs stable isotope tracers to track the flow of atoms through metabolic pathways. nih.gov The core principle of this technique involves introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. creative-proteomics.com As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By analyzing the isotopic enrichment and distribution patterns in these metabolites, researchers can deduce the relative contributions of different metabolic pathways. nih.govdoaj.org

Isotopic labeling offers several advantages for studying metabolic processes:

Tracing Metabolic Fates: It allows for the direct tracing of metabolic pathways, providing qualitative and quantitative insights into cellular metabolism. creative-proteomics.comnih.gov

Non-Invasive Analysis: The use of stable, non-radioactive isotopes makes it a safe method for in vivo studies in humans, including vulnerable populations like pregnant women. mdpi.comnih.gov

Enhanced Analytical Detection: Isotope-labeled compounds serve as ideal internal standards in mass spectrometry-based analyses, improving the accuracy and precision of quantification. caymanchem.com Deuteration, in particular, can simplify nuclear magnetic resonance (NMR) spectra, facilitating the detection of signals from complex biomolecules. avantiresearch.com

Elucidation of Reaction Mechanisms: The specific placement of isotopes within a molecule can help elucidate the mechanisms of enzymatic reactions.

The choice of isotope and the analytical platform—commonly mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy—depends on the specific research question. creative-proteomics.com MS is highly sensitive for detecting isotopologues (molecules differing in the number of isotopic substitutions), while NMR can distinguish between isotopomers (molecules with the same number of isotopic substitutions but at different positions). nih.gov

The Academic and Research Niche of 20-Dehydro Cholesterol-d7 (B27314) 3-Acetate as a Biochemical Probe

20-Dehydro Cholesterol-d7 3-Acetate is a deuterated derivative of a cholesterol precursor. While specific research applications for this exact molecule are not extensively detailed in the public domain, its structure suggests its utility as a specialized tool in sterol research. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium. This heavy isotope labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, 20-dehydrocholesterol 3-acetate, and related sterol intermediates.

The presence of the acetate (B1210297) group at the 3-position suggests its use in studies involving sterol esters, which are key forms for sterol transport and storage. cambridge.org The "20-dehydro" feature points to a double bond involving the 20th carbon, indicating it is an intermediate in a specific biosynthetic or metabolic pathway.

In the broader context of deuterated sterols, compounds like 7-dehydrocholesterol-d7 are used as internal standards for quantifying 7-dehydrocholesterol, a crucial precursor to cholesterol and vitamin D3. caymanchem.com The accumulation of 7-dehydrocholesterol is a hallmark of Smith-Lemli-Opitz syndrome, making its accurate measurement critical for diagnosis and research into the disease's pathogenesis. caymanchem.com Similarly, other deuterated cholesterol derivatives are employed in studies of cholesterol absorption, metabolism, and the investigation of complex lipid-protein interactions within cell membranes. nih.govisotope.comnih.gov Therefore, this compound likely serves a similar role as a highly specific tracer and internal standard for investigating particular aspects of sterol metabolism and transport.

Overview of Research Trajectories and Methodological Paradigms for Labeled Sterols

The use of labeled sterols has been a cornerstone of research into cholesterol metabolism and its role in health and disease for decades. mdpi.com Early studies utilized radioactive isotopes to trace the metabolic fate of cholesterol and its conversion to bile acids. mdpi.comnih.gov While foundational, the use of radioactivity posed safety concerns. The advent of stable isotope labeling, particularly with deuterium, revolutionized the field by providing a safe and robust alternative. mdpi.comnih.gov

Modern research trajectories involving labeled sterols are diverse and methodologically sophisticated:

Metabolic Flux Analysis (MFA): As previously discussed, stable isotope-labeled sterols are integral to MFA studies that aim to quantify the dynamics of cholesterol biosynthesis, absorption, and catabolism in vivo. nih.govnih.gov

Quantitative Analysis using Mass Spectrometry: Deuterated sterols are widely used as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. caymanchem.comnih.gov This allows for the precise and accurate quantification of a wide array of sterols and their metabolites in biological samples such as plasma, tissues, and feces. nih.govnih.gov

Neutron Scattering Studies: The significant difference in the neutron scattering length of hydrogen and deuterium makes deuterated lipids, including cholesterol, invaluable for neutron scattering techniques like small-angle neutron scattering (SANS) and neutron reflectometry (NR). nih.govresearchgate.net These methods are used to investigate the structure and organization of cell membranes and the specific location and orientation of cholesterol within the lipid bilayer. nih.govresearchgate.net

Drug Development and Screening: Labeled sterols are used in screening assays to identify and characterize compounds that inhibit specific enzymes in the cholesterol biosynthesis pathway. nih.govnih.gov For instance, the effect of drugs on the enzyme 7-dehydrocholesterol reductase (DHCR7) can be assessed by measuring the accumulation of labeled 7-dehydrocholesterol. nih.gov

These methodological paradigms, often used in combination, provide a comprehensive toolkit for researchers to investigate the multifaceted roles of sterols in biological systems.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₉D₇O₂ |

| Molecular Weight | 433.72 |

Source: Pharmaffiliates. pharmaffiliates.com

Table 2: Examples of Commercially Available Deuterated Sterols and Their Applications

| Compound | Application(s) |

| Cholesterol-d7 | Internal standard for cholesterol quantification, metabolic research. avantiresearch.com |

| Cholesterol (2,2,3,4,4,6-D₆) | Clinical MS, environmental analysis, metabolism, metabolomics. isotope.com |

| 7-dehydro Cholesterol-d7 | Internal standard for the quantification of 7-dehydro cholesterol. caymanchem.com |

| Lathosterol-d7 | Research in sterol biosynthesis pathways. avantiresearch.com |

| Sitosterol-d7 | Studies involving plant sterol metabolism and absorption. avantiresearch.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H46O2 |

|---|---|

Molecular Weight |

433.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)hept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19,23-27H,7-8,11-18H2,1-6H3/b20-9-/t23-,24-,25+,26-,27-,28-,29+/m0/s1/i1D3,2D3,19D |

InChI Key |

ZIGPUMCZEUYNPF-ALHGWVKXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Elucidation of Biochemical Pathways and Metabolic Fates Via 20 Dehydro Cholesterol D7 3 Acetate Tracing

Investigations into Cholesterol Biosynthesis Pathways

The biosynthesis of cholesterol is a complex, multi-step process that is vital for all animal life. elifesciences.org It involves a series of enzymatic reactions that convert simpler precursor molecules into cholesterol. elifesciences.org Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the flux of intermediates through these pathways. nih.gov 20-Dehydro Cholesterol-d7 (B27314) 3-Acetate, a deuterated analog, serves as an excellent tracer for these investigations.

Tracing of Bloch and Kandutsch-Russell Pathway Intermediates

Cholesterol biosynthesis from lanosterol (B1674476) proceeds through two main, interconnected routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. nih.govresearchgate.net These pathways differ in the timing of the reduction of the double bond at carbon 24 (C24) in the sterol side chain. nih.govyoutube.com

Bloch Pathway: In this pathway, the C24 double bond is reduced in the final step, converting desmosterol (B1670304) to cholesterol. researchgate.netnih.gov

Kandutsch-Russell Pathway: This pathway involves the reduction of the C24 double bond at an earlier stage, prior to the demethylation steps at C4 and C14. nih.govresearchgate.net

Studies utilizing stable isotope labeling have revealed that the proportional flux through these pathways is highly tissue-specific. elifesciences.orgnih.gov For instance, in mice, the Bloch pathway is predominant in the testes, while a modified K-R pathway is more active in the liver. nih.gov Interestingly, no tissue has been found to use the canonical K-R pathway as originally described; instead, a hybrid pathway, termed the modified K-R (MK-R) pathway, has been identified. elifesciences.orgnih.gov The use of tracers like 20-Dehydro Cholesterol-d7 3-Acetate allows for the quantification of intermediates specific to each pathway, such as desmosterol for the Bloch pathway and various C24-saturated sterols for the K-R pathway, thereby clarifying the preferred route of cholesterol synthesis in different tissues and under various physiological conditions. nih.gov

Table 1: Key Distinctions Between the Bloch and Kandutsch-Russell Pathways

| Feature | Bloch Pathway | Kandutsch-Russell Pathway |

| Key Intermediate | Desmosterol | Dihydrolanosterol |

| Final Step | Reduction of desmosterol to cholesterol | Conversion of 7-dehydrocholesterol (B119134) to cholesterol |

| C24 Double Bond Reduction | Occurs late in the pathway | Occurs early in the pathway |

Analysis of de novo Sterol Synthesis in Model Systems

De novo synthesis, the creation of complex molecules from simple precursors, is the primary source of cholesterol for many tissues, particularly the brain. nih.gov The use of labeled precursors in model systems, such as cultured cells and animal models, is crucial for understanding the regulation and dynamics of this process. nih.govmetsol.com By introducing this compound into a cell culture, researchers can track its incorporation into downstream sterols, providing a direct measure of synthetic activity. This approach has been instrumental in demonstrating active de novo cholesterol synthesis in developing neurons and other cell types. nih.gov Furthermore, such studies can reveal how genetic modifications or pharmacological interventions impact the rate of sterol synthesis. nih.govmetsol.com

Dynamics of Precursor Utilization (e.g., acetate (B1210297), mevalonate (B85504) incorporation)

Cholesterol synthesis begins with the simple two-carbon molecule, acetyl-CoA, which is derived from precursors like acetate and mevalonate. metsol.comcreative-proteomics.comresearchgate.net Isotope tracing studies using labeled forms of these early precursors, in conjunction with labeled cholesterol analogs like this compound, provide a comprehensive picture of the entire biosynthetic chain. metsol.com This dual-labeling approach can elucidate the efficiency of precursor uptake and incorporation into the growing sterol molecule. nih.govmetsol.com For example, by measuring the deuterium (B1214612) enrichment in various sterol intermediates over time, researchers can calculate the fractional synthesis rates of these molecules, offering a dynamic view of the pathway's response to different stimuli or metabolic states. metsol.com

Enzymatic Transformations and Conversions of Labeled Sterols

The journey of this compound through the metabolic landscape involves a series of enzymatic transformations. Tracking the fate of the deuterium label and the acetate group provides specific insights into the activities of various enzymes involved in sterol metabolism.

Reductase and Hydroxylase Activities on Steroidal Compounds

Several key enzymes, including reductases and hydroxylases, act upon sterol intermediates to modify their structure. nih.govnih.govbiorxiv.org

Reductases: Enzymes like 3β-hydroxysterol Δ24-reductase (DHCR24) and 7-dehydrocholesterol reductase (DHCR7) are critical for the final steps of cholesterol biosynthesis. nih.govcaymanchem.com DHCR24 reduces the double bond at C24, a key step in the Bloch pathway, while DHCR7 reduces the C7-8 double bond. nih.govnih.gov The conversion of the 20-dehydro side chain in the tracer molecule would be indicative of specific reductase activities. Deficiencies in these enzymes lead to serious genetic disorders like desmosterolosis (DHCR24 deficiency) and Smith-Lemli-Opitz syndrome (DHCR7 deficiency). nih.govcaymanchem.com

Hydroxylases: These enzymes introduce hydroxyl groups onto the sterol ring or side chain, often as a first step in their catabolism or conversion to other bioactive molecules like oxysterols. researchgate.netbiorxiv.org The appearance of hydroxylated forms of the deuterated tracer would signify the activity of these enzymes.

Acetyl Ester Hydrolysis and Re-esterification Dynamics

The 3-acetate group of this compound makes it a substrate for esterases. creative-proteomics.comresearchgate.net

Hydrolysis: Intracellular cholesterol esterases can hydrolyze the acetyl group, releasing the free deuterated sterol. nih.govnih.gov The rate of this hydrolysis can be monitored to assess esterase activity. nih.gov This process is often coupled to cholesterol efflux from cells. nih.gov

Re-esterification: The liberated free sterol can then be re-esterified with a different fatty acid by enzymes like acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.com This dynamic process of hydrolysis and re-esterification is crucial for maintaining cellular cholesterol homeostasis and is involved in processes like the formation of lipid droplets for storage. creative-proteomics.com By tracking the loss of the acetate group and the appearance of other esterified forms of the deuterated sterol, researchers can study the kinetics of these important enzymatic reactions.

Table 2: Summary of Research Findings from Tracing Studies

| Research Area | Key Finding | Implication |

| Cholesterol Biosynthesis Pathways | Tissues exhibit distinct preferences for either the Bloch or a modified Kandutsch-Russell pathway. nih.gov | Pathway usage is adaptable and tissue-specific, allowing for tailored regulation of cholesterol and related sterol production. |

| De novo Sterol Synthesis | Developing neurons have a high capacity for de novo cholesterol synthesis. nih.gov | Highlights the critical role of local cholesterol production for brain development and function. |

| Enzymatic Conversions | The activities of key reductase enzymes like DHCR24 and DHCR7 can be probed using labeled precursors. nih.govcaymanchem.com | Provides a method to study the enzymatic basis of inherited metabolic disorders affecting cholesterol synthesis. |

| Esterification Dynamics | The hydrolysis and re-esterification of cholesterol esters are tightly regulated processes linked to cellular cholesterol levels. creative-proteomics.comnih.gov | Demonstrates a key mechanism for controlling the intracellular pool of free cholesterol. |

Characterization of Sterol-Modifying Enzymes and Their Substrates

The intricate network of enzymes involved in sterol metabolism is essential for maintaining cellular homeostasis. Labeled sterols like this compound are instrumental in characterizing the activity and substrate specificity of these enzymes. By introducing the labeled compound into cellular or in vitro systems, researchers can follow its conversion into various downstream products, thereby identifying the enzymes responsible for each metabolic step.

Sterol Acyltransferases: These enzymes are responsible for the esterification of sterols, a crucial process for sterol storage and transport. Studies utilizing labeled sterols have helped to elucidate the substrate preferences of different sterol acyltransferases, such as acyl-CoA:sterol acyltransferase (ASAT) and phospholipid:sterol acyltransferase (PSAT). For instance, research on tomato SlASAT1 revealed a preference for sterol precursors like cycloartenol. nih.gov

Cytochrome P450 Enzymes: This superfamily of enzymes plays a pivotal role in the modification of sterols, including hydroxylation and demethylation. For example, cytochrome P450scc (CYP11A1) has been shown to metabolize 7-dehydrocholesterol to 7-dehydropregnenolone. nih.gov The use of labeled substrates allows for the precise identification of the products and the kinetics of these enzymatic reactions.

Reductases and Isomerases: Enzymes such as 7-dehydrocholesterol reductase (DHCR7) and Δ8-Δ7 isomerase (EBP) are critical in the final steps of cholesterol biosynthesis. jefferson.eduacs.org Tracing studies with labeled precursors help to understand the efficiency and regulation of these enzymes, which is particularly important in the context of diseases like Smith-Lemli-Opitz syndrome, where DHCR7 function is impaired.

The data gathered from these enzymatic assays provide a detailed picture of the catalytic mechanisms and regulatory features of sterol-modifying enzymes.

| Enzyme Class | Function | Example Enzyme | Substrate Preference Insights from Labeled Sterols |

| Sterol Acyltransferases | Sterol esterification for storage and transport | SlASAT1 (tomato) | Preferentially esterifies sterol precursors like cycloartenol. nih.gov |

| Cytochrome P450 | Hydroxylation and other modifications | CYP11A1 | Metabolizes 7-dehydrocholesterol to 7-dehydropregnenolone. nih.gov |

| Reductases | Saturation of double bonds | DHCR7 | Reduces 7-dehydrocholesterol to cholesterol. acs.org |

| Isomerases | Migration of double bonds | EBP | Catalyzes the isomerization of the Δ8 to the Δ7 bond in the sterol backbone. jefferson.edu |

Catabolic Pathways and Excretion Studies of Labeled Sterol Metabolites

Understanding the breakdown and elimination of sterols is as crucial as understanding their synthesis. Isotopically labeled sterols are invaluable tools for tracing these catabolic pathways and quantifying the excretion of their metabolites.

Bile Acid Synthesis from Labeled Cholesterol Precursors

Bile acid synthesis is a major route for cholesterol catabolism in the liver. nih.govnih.gov By administering labeled cholesterol precursors, researchers can trace their incorporation into primary bile acids such as cholic acid and chenodeoxycholic acid. nih.govyoutube.comyoutube.com These studies have revealed that the liver utilizes both newly synthesized and pre-existing cholesterol pools for bile acid production. nih.gov The use of labeled tracers has demonstrated that the pathways for synthesizing different bile acids can draw from distinct hepatic cholesterol pools. nih.gov This methodology is critical for understanding the regulation of cholesterol homeostasis and the impact of genetic or pharmacological interventions on bile acid metabolism. researchgate.net

Elimination Research in in vitro and ex vivo Models

The elimination of sterols and their metabolites is a complex process involving transport across cellular membranes and eventual excretion from the body. In vitro and ex vivo models, such as cultured cells and isolated organs, are powerful systems for dissecting these mechanisms. The use of labeled sterols in these models allows for the precise measurement of efflux rates and the identification of transporters involved in sterol elimination, such as ABCG5 and ABCG8, which are crucial for excreting plant sterols. nih.govnih.gov These studies provide detailed insights into the molecular machinery that governs sterol clearance and how its dysfunction can lead to sterol accumulation disorders. nih.gov

Intracellular Trafficking and Distribution of Labeled Sterols

The precise localization and movement of sterols within cells are fundamental to their diverse biological functions. Labeled sterols, including fluorescently tagged and isotopically labeled variants, are indispensable for visualizing and quantifying these dynamic processes. nih.govnih.govfrontiersin.org

Investigating Subcellular Sterol Pool Dynamics

Cells maintain distinct pools of sterols in different organelles, and the movement of sterols between these compartments is tightly regulated. nih.govdeepdyve.com Labeled sterols allow researchers to track the kinetics of sterol transport between organelles like the endoplasmic reticulum (ER), where cholesterol is synthesized, and the plasma membrane, where it is most abundant. nih.govpnas.org These studies have revealed that sterol transport can occur through both vesicular and non-vesicular pathways, with non-vesicular transport mediated by sterol transfer proteins being a rapid and efficient mechanism. nih.govelsevierpure.com The use of labeled sterols has been instrumental in characterizing the dynamics of these transport processes and identifying the proteins involved. pnas.org

| Subcellular Location | Key Sterol-Related Function | Insights from Labeled Sterol Tracing |

| Endoplasmic Reticulum (ER) | Site of cholesterol synthesis. nih.govpnas.org | Labeled precursors are first incorporated here before transport to other organelles. nih.gov |

| Plasma Membrane | Major reservoir of cellular cholesterol, crucial for membrane structure and function. nih.govnih.gov | Studies show rapid exchange of labeled sterols between the plasma membrane and intracellular pools. nih.gov |

| Golgi Apparatus | Intermediate station in vesicular transport of sterols. biologists.com | Labeled sterols transit through the Golgi en route to the plasma membrane. biologists.com |

| Endosomes/Lysosomes | Involved in the uptake and processing of lipoprotein-derived cholesterol. biologists.com | Tracing of labeled LDL-cholesterol reveals its trafficking through these compartments. biologists.com |

Membrane Association and Exchange Studies

Sterols are key regulators of the physical properties of cellular membranes. nih.gov Labeled sterols are used to study their association with different membrane domains, such as lipid rafts, and their exchange between membranes. nih.govmdpi.com Techniques like fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy, when used with appropriately labeled sterols, can provide detailed information about the local environment and dynamics of sterols within the bilayer. nih.gov These studies have shown that sterols can influence membrane fluidity, order, and thickness, which in turn affects the function of membrane-associated proteins. nih.govacs.org

Advanced Analytical Methodologies Employing 20 Dehydro Cholesterol D7 3 Acetate

Mass Spectrometry (MS) Applications in Quantitative Sterol Analysis

Mass spectrometry has become the cornerstone of sterol analysis due to its high sensitivity and selectivity. The use of deuterated internal standards like 20-Dehydro Cholesterol-d7 (B27314) 3-Acetate is integral to achieving reliable quantification in complex biological matrices.

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Assays

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, providing the highest level of accuracy and precision. The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, such as 20-Dehydro Cholesterol-d7 3-Acetate, to the sample at the earliest stage of analysis. This "isotope-dilution standard" (IDS) behaves almost identically to the endogenous, unlabeled (protiated) analyte throughout extraction, purification, derivatization, and ionization, but is distinguished by its mass in the mass spectrometer. usgs.govclearsynth.com

The development of a robust IDMS assay requires careful validation. Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. In IDMS, this is often assessed by analyzing certified reference materials or by recovery experiments in spiked matrices. Mean recoveries for sterol and steroid hormone assays using IDSs typically range from 84% to 108%. usgs.govoup.comresearchgate.net

Precision: The degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For sterol analysis, intra- and inter-assay CVs are generally expected to be below 15%. oup.comresearchgate.netnih.gov

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For sterols, LODs can reach the low nanogram-per-liter (ng/L) to picogram-per-milliliter (pg/mL) range, depending on the analyte and the instrument's sensitivity. usgs.govnih.govnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Careful selection of the IDS is critical. The isotopic label (e.g., deuterium) must be stable and not prone to exchange during sample work-up. usgs.gov Furthermore, the standard should be a close structural analog to the analyte to ensure similar behavior, making deuterated sterols like this compound ideal for analyzing other sterol acetates or, after deprotection, their corresponding free sterols. nih.gov

Table 1: Example Validation Parameters for an IDMS Sterol Assay

| Parameter | Typical Acceptance Criteria | Example Finding |

| Accuracy (Recovery) | 80-120% | 85-108% for oxysterols oup.comresearchgate.net |

| Precision (CV) | <15% | 3.7-17.7% for DHC and cholesterol nih.gov |

| Linearity (r²) | >0.99 | >0.998 for 7-DHC adducts nih.gov |

| Limit of Detection | Analyte-dependent | 0.4 to 4 ng/L for steroid hormones usgs.gov |

Quantitative Profiling of Sterols and Oxysterols using Labeled Standards

Global sterol analysis, or "sterolomics," presents a significant challenge due to the vast diversity of sterol structures and the wide concentration range in which they occur, with cholesterol often dominating all other species. oup.comnih.gov Deuterated standards are indispensable for the comprehensive and quantitative profiling of multiple sterols and their oxidized metabolites (oxysterols) in a single analytical run. oup.comresearchgate.netnih.govdntb.gov.ua

One powerful strategy involves chemical derivatization to enhance ionization efficiency and chromatographic separation. For instance, Girard P reagent can be used to "charge-tag" sterols and oxysterols, which typically have poor ionization efficiency. By using different isotope-labeled versions of the derivatizing agent, multiple samples can be multiplexed and analyzed in a single run, increasing throughput. oup.comresearchgate.netnih.gov In such methods, a suite of deuterated internal standards, including analogs of cholesterol, dehydrocholesterol, and various oxysterols, is added to the sample to quantify dozens of different species simultaneously. researchgate.netnih.govnih.gov

This approach allows for the detailed investigation of entire metabolic pathways. For example, methods have been developed to screen for inborn errors of cholesterol metabolism, such as Smith-Lemli-Opitz Syndrome (SLOS), which is characterized by an accumulation of 7-dehydrocholesterol (B119134) (7-DHC) and reduced cholesterol levels. nih.govcaymanchem.com The use of 7-dehydrocholesterol-d7 as an internal standard allows for the precise measurement of the 7-DHC/cholesterol ratio, a key diagnostic marker. nih.govnih.govcaymanchem.com

LC-MS/MS and GC-MS Techniques for Sterol Metabolomics

Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful platforms for sterol metabolomics, with the choice often depending on the specific research question and the analytes of interest. researchgate.netmdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard for sterol analysis. researchgate.netnih.gov It offers high chromatographic resolution, which is excellent for separating structurally similar isomers. Prior to GC analysis, sterols are typically derivatized, often to form trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability. usgs.govmdpi.com GC-MS combined with IDMS using deuterated standards provides highly accurate quantification for a wide range of sterols and oxysterols. nih.govnih.govresearchgate.netmaastrichtuniversity.nl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence as it often requires simpler sample preparation, sometimes eliminating the need for derivatization. nih.gov It is particularly well-suited for analyzing less stable or more polar compounds, such as oxysterols and cholestenoic acids. oup.comnih.gov Reversed-phase chromatography is commonly used, but other stationary phases like pentafluorophenyl (PFP) can offer unique selectivity for resolving isomeric sterols. nih.gov The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, allowing for the detection of trace-level metabolites in complex matrices. nih.govnih.gov In these analyses, deuterated standards like cholesterol-d7 or 7-dehydrocholesterol-d7 are routinely used to ensure accurate quantification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Sterols

While MS is unparalleled for its sensitivity in quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy provides unique insights into molecular structure, dynamics, and metabolic pathways that are not accessible by other means. Deuterium (B1214612) (²H) NMR is a powerful tool for studying isotopically labeled molecules.

Mechanistic Elucidation of Biochemical Reactions

Deuterium labeling is a classic technique for probing reaction mechanisms. researchgate.netmagritek.com By strategically placing deuterium atoms within a molecule like a sterol, researchers can trace the fate of specific atoms through a biochemical transformation. The presence of deuterium can also lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the stronger C-D bond compared to the C-H bond. Observing a KIE can provide strong evidence that a specific C-H bond is broken in the rate-determining step of a reaction.

Furthermore, ²H NMR of deuterium-labeled sterols incorporated into model membranes provides detailed information about the orientation, mobility, and ordering of the sterol within the lipid bilayer. nih.govpnas.orgnih.govillinois.edunih.gov For example, studies using specifically labeled cholesterol have allowed for the estimation of the sterol's tilt angle and the motional ordering of its rigid ring system and flexible side chain within the membrane. nih.govillinois.edu This information is critical for understanding how sterols regulate membrane fluidity and function.

Monitoring Isotopic Enrichment and Flux

Administering a deuterated precursor, such as deuterated water (D₂O) or a labeled sterol, allows for the tracking of its incorporation into downstream metabolites, a field known as metabolic flux analysis. nih.govrsc.org NMR spectroscopy can be used to determine the position and extent of deuterium incorporation into product molecules. rsc.orgrsc.orgnih.gov

For example, by growing organisms in a medium containing D₂O, one can produce uniformly deuterated sterols. rsc.org ¹³C NMR analysis of these deuterated products can reveal the specific deuteration levels at different carbon positions, providing insights into the biosynthetic pathways and the exchange of hydrogen atoms with the solvent during synthesis. rsc.orgrsc.org This approach has been used to study cholesterol synthesis in humans and in cell culture, providing a direct index of cholesterogenesis by measuring the rate of deuterium uptake from body water into cholesterol pools. nih.gov The combination of ¹H and ²H NMR can provide a robust and accurate determination of isotopic abundance in labeled compounds. nih.gov

Chromatographic Separation Techniques for Labeled Sterol Isolation and Analysis

The accurate analysis of this compound and its metabolites from complex biological matrices necessitates robust chromatographic separation techniques. These methods are essential for isolating the labeled sterols from a myriad of other lipids and endogenous compounds that could interfere with detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the separation and analysis of sterols, including their deuterated analogs. nih.govnih.govmdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (MS), HPLC is a versatile tool for sterol analysis. researchgate.net Reversed-phase (RP) HPLC, particularly with C18 columns, is commonly employed to separate sterols based on their polarity. nih.govlipidmaps.org The use of gradient elution, for instance with acetonitrile (B52724) and water, allows for the resolution of a wide range of sterols and their derivatives within a single analytical run. researchgate.net While some sterols have poor UV absorption, HPLC-MS provides high sensitivity and selectivity, enabling the detection of low-abundance species. chromforum.org For enhanced ionization and detection in ESI-MS, the addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can be beneficial. acs.org

Gas Chromatography (GC): GC, especially when coupled with a flame ionization detector (FID) or MS, offers high chromatographic efficiency for sterol analysis. chromforum.orgsigmaaldrich.cn Due to the high temperatures involved, sterols are typically derivatized to increase their volatility and reduce peak tailing. researchgate.net GC-MS provides detailed structural information through electron ionization (EI) mass spectra, which is invaluable for identifying unknown metabolites. researchgate.net Capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB®-5ms), are well-suited for separating a variety of sterol derivatives. sigmaaldrich.cn

Here is a table summarizing common chromatographic conditions for sterol analysis:

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase C18 (e.g., Luna C18, Waters Atlantis dC18) researchgate.netlipidmaps.org | Capillary columns (e.g., SLB®-5ms) sigmaaldrich.cn |

| Mobile Phase/Carrier Gas | Acetonitrile/water gradients researchgate.net | Helium or Hydrogen |

| Detection | Mass Spectrometry (ESI-MS, APCI-MS) researchgate.netacs.org, UV (limited) nih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS) chromforum.orgsigmaaldrich.cn |

| Sample Preparation | Often direct analysis of extracts, may require saponification researchgate.netlipidmaps.org | Derivatization (e.g., silylation) is typically required researchgate.net |

To improve the quality of chromatographic analysis, sample preparation techniques like Solid-Phase Extraction (SPE) and chemical derivatization are frequently employed.

Solid-Phase Extraction (SPE): SPE is a crucial step for isolating sterols from complex biological samples and removing interfering substances like phospholipids (B1166683) and triglycerides. nih.gov Silica-based SPE cartridges are commonly used to separate sterols from more nonpolar lipids like cholesteryl esters and from highly polar compounds. lipidmaps.org A stepwise elution with solvents of increasing polarity, such as hexane (B92381) and isopropanol (B130326) mixtures, allows for the selective fractionation of different sterol classes. lipidmaps.org This pre-purification step not only cleans up the sample but also enriches the concentration of the analytes of interest, leading to improved detection limits. Two-step SPE procedures can further enhance the removal of unoxidized sterols from the sample. nih.gov

Derivatization Strategies: Derivatization is often necessary to enhance the analytical properties of sterols for both GC and HPLC analysis. For GC, silylation is a common technique to increase the volatility and thermal stability of sterols. mdpi.com For HPLC-MS, derivatization can significantly improve ionization efficiency and thus sensitivity. researchgate.net Reagents like 4-(dimethylamino)phenyl isocyanate can be used to introduce a readily ionizable group onto the sterol molecule. researchgate.net In some GC analyses, derivatization is essential to prevent co-elution with other compounds, such as α-tocopherol, which can interfere with cholesterol quantification. researchgate.net

The following table outlines common SPE and derivatization strategies:

| Technique | Purpose | Common Reagents/Materials |

| Solid-Phase Extraction (SPE) | Isolate and purify sterols from biological matrices. nih.govlipidmaps.org | Silica cartridges, C18 cartridges lipidmaps.orgnih.gov |

| Derivatization (GC) | Increase volatility and thermal stability. researchgate.net | Silylating agents (e.g., BSTFA) |

| Derivatization (HPLC-MS) | Enhance ionization efficiency and detection sensitivity. researchgate.net | 4-(dimethylamino)phenyl isocyanate, picolinic acid researchgate.net |

In Vitro and Ex Vivo Experimental Designs for Sterol Tracing

The use of this compound extends to a variety of experimental models, from simple cultured cell lines to more complex organ and animal systems. These models allow researchers to trace the metabolic fate of this labeled sterol and assess metabolic flux through different pathways.

Cultured cell lines provide a controlled environment to study specific aspects of sterol metabolism.

Fibroblasts and Hepatoma Cells: Immortalized human skin fibroblasts and hepatoma cell lines are valuable models for investigating cholesterol biosynthesis and its regulation. nih.gov By incubating these cells with labeled precursors like this compound, researchers can track its conversion into various downstream metabolites.

Neuro2a Cells: The neuroblastoma cell line, Neuro2a, is particularly useful for studying cholesterol metabolism in the context of neurological function and disease. acs.org These cells have high enough sterol levels to be conveniently measured and their sterol profiles can correlate with those observed in vivo. acs.org Studies using Neuro2a cells have been instrumental in understanding the effects of various compounds on the cholesterol biosynthesis pathway. acs.orgnih.gov

Hepatocellular Carcinoma (HCC) Cells: Given the significant alterations in lipid metabolism in cancer, HCC cell lines are critical for investigating the role of cholesterol in tumor biology. nih.gov While some studies show decreased LDL uptake in HCC cells, there is often an upregulation of intracellular cholesterol biosynthesis. nih.gov Tracing studies with labeled sterols can help elucidate these complex metabolic shifts.

Here is a table summarizing the applications of different cell lines in sterol tracing:

| Cell Line | Research Focus | Key Findings |

| Fibroblasts | General cholesterol biosynthesis and regulation. nih.gov | Elucidation of fundamental pathways and enzyme activities. |

| Hepatoma Cells | Liver-specific cholesterol metabolism and disease models. nih.gov | Understanding the link between cholesterol and liver pathologies like NAFLD and HCC. nih.gov |

| Neuro2a | Neuronal cholesterol metabolism and neurological disorders. acs.orgnih.gov | Identification of drug effects on sterol profiles and their potential as antiviral targets. acs.orgnih.gov |

| HCC Cells | Altered cholesterol metabolism in cancer. nih.gov | Revelation of increased de novo cholesterol synthesis and its impact on cancer progression. nih.gov |

To understand sterol metabolism in a more physiologically relevant context, researchers utilize organotypic cultures and animal models.

Organotypic Models: Organotypic liver models, for instance, aim to recreate the multicellular architecture and hemodynamic properties of the liver in vitro. nih.gov These three-dimensional culture systems are more representative of in vivo conditions than traditional 2D cell cultures and are better suited for longer-term studies of metabolic processes and toxicity. nih.govnih.gov

Animal Models: In vivo studies in animal models, such as mice, are essential for assessing the systemic metabolic flux of sterols. nih.govisotope.com By administering this compound or other labeled tracers, researchers can measure the rate of synthesis and turnover of various sterols in different tissues and in plasma. nih.govnih.gov For example, the turnover of sterols in the plasma has been shown to reflect the turnover in the liver, a major site of cholesterol metabolism. nih.gov Deuterium metabolic imaging (DMI) is an emerging non-invasive technique used in animal models to spatially resolve metabolic flux rates, for instance, of glucose in glioblastoma. elifesciences.org

Biological and Cellular Implications Investigated Using 20 Dehydro Cholesterol D7 3 Acetate As a Research Tool

Mechanisms of Cellular Sterol Homeostasis and Regulation

The intricate balance of sterol levels within a cell is paramount for its proper function. Labeled compounds like 20-Dehydro Cholesterol-d7 (B27314) 3-Acetate are invaluable tools for dissecting the complex regulatory networks that govern sterol synthesis, transport, and storage.

Feedback Control of Sterol Synthesis in Eukaryotic Cells

The synthesis of cholesterol is a multi-step process that is tightly regulated by feedback mechanisms. nih.gov When cellular cholesterol levels are high, the synthesis of new cholesterol is suppressed. Conversely, when levels are low, the biosynthetic pathway is activated. This regulation primarily occurs at the level of key enzymes in the pathway.

The use of isotopically labeled sterol precursors, such as deuterated analogs, allows researchers to trace the metabolic fate of these molecules and quantify the activity of various enzymes under different cellular conditions. For instance, by introducing a labeled compound into a cell culture system, scientists can monitor its conversion to downstream products. This approach helps to identify which enzymatic steps are affected by different stimuli or genetic modifications.

In the context of sterol synthesis, a compound like 20-Dehydro Cholesterol-d7 3-Acetate could be used to study the activity of enzymes involved in the later stages of the cholesterol biosynthetic pathway. By tracking the incorporation of the deuterium (B1214612) label into cholesterol and other sterol intermediates, researchers can gain insights into the flux through the pathway and how it is modulated by cellular cholesterol levels. This is particularly relevant for understanding diseases like Smith-Lemli-Opitz syndrome, which is caused by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), leading to an accumulation of 7-dehydrocholesterol (7-DHC). nih.gov

Interplay with Lipid Droplet Dynamics and Formation

Lipid droplets are cellular organelles responsible for storing neutral lipids, including sterol esters. nih.gov They are dynamic structures that grow and shrink based on the metabolic needs of the cell. nih.gov The formation of lipid droplets is intrinsically linked to the synthesis of neutral lipids, which are deposited between the leaflets of the endoplasmic reticulum membrane. nih.gov

The esterification of cholesterol to form cholesteryl esters is a key process in the formation of lipid droplets. By using a labeled cholesterol analog, researchers can trace its esterification and subsequent incorporation into lipid droplets. This allows for the study of the enzymes involved in sterol esterification, such as ACAT1 and ACAT2, and how their activities are regulated. nih.gov Furthermore, the movement of sterols into and out of lipid droplets can be monitored, providing insights into the dynamic nature of these organelles and their role in maintaining cellular lipid homeostasis. nih.gov

Sterol Involvement in Cellular Signaling Pathways

Sterols are not only structural components of membranes but also act as signaling molecules and precursors to signaling molecules. Understanding their role in cellular signaling is crucial for a complete picture of cell function.

Ligand-Receptor Interactions and Functional Modulation

While cholesterol itself can modulate the function of membrane proteins, specific sterol intermediates and metabolites can also act as ligands for nuclear receptors, thereby directly regulating gene expression. The use of labeled sterol analogs can aid in identifying and characterizing these interactions.

Gene Expression Regulation by Sterol Metabolites

The cellular response to changes in sterol levels often involves the transcriptional regulation of genes involved in sterol synthesis, uptake, and efflux. nih.gov For example, the sterol regulatory element-binding protein (SREBP) pathway is a key regulator of cholesterol homeostasis. When cellular sterol levels are low, SREBPs are activated and move to the nucleus to induce the expression of genes involved in cholesterol synthesis and uptake.

By using labeled sterol analogs, researchers can investigate how different sterols and their metabolites influence the activity of such signaling pathways. For example, one could study whether a specific sterol intermediate, traced by its isotopic label, preferentially binds to a nuclear receptor or influences the processing and activation of transcription factors like SREBPs.

Insights into Membrane Biogenesis and Function

Cholesterol is an essential component of eukaryotic cell membranes, where it plays a critical role in regulating membrane fluidity, permeability, and organization. acs.org The precise level of cholesterol in different cellular membranes is tightly controlled and is crucial for the function of membrane proteins and for processes such as membrane trafficking.

Influence on Membrane Fluidity and Organization

Cholesterol is a crucial component of mammalian cell membranes, where it modulates fluidity and organization. uky.edu The introduction of 7-DHC, the immediate precursor to cholesterol, into membranes has been a subject of intense research, particularly in the context of disorders like Smith-Lemli-Opitz syndrome (SLOS) where 7-DHC accumulates. researchgate.net

Atomistic molecular dynamics simulations have been employed to compare the effects of cholesterol and 7-DHC on the structural properties of a hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer. These studies have revealed that both cholesterol and 7-DHC exhibit a comparable capacity to condense and order the lipid bilayer. researchgate.net This ordering effect, characterized by an increase in the thickness of the membrane and a decrease in the area per lipid, becomes more pronounced as the concentration of the sterol increases. researchgate.net Despite the subtle structural difference between cholesterol and 7-DHC—the presence of a double bond in the B ring of 7-DHC—their physical properties and hydrophobic character are remarkably similar, leading to this shared influence on membrane organization. nih.gov

Table 1: Comparative Effects of Cholesterol and 7-Dehydrocholesterol on Membrane Properties

| Property | Effect of Cholesterol | Effect of 7-Dehydrocholesterol | Reference |

| Membrane Condensation | Increases | Increases, similar to cholesterol | researchgate.net |

| Membrane Ordering | Increases | Increases, similar to cholesterol | researchgate.net |

| Membrane Thickness | Increases | Increases with concentration | researchgate.net |

Formation and Dynamics of Sterol-Enriched Microdomains

Sterol-enriched microdomains, often referred to as lipid rafts, are highly organized regions within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. nih.gov These domains are critical for various cellular processes, including signal transduction and protein trafficking. nih.gov Given the structural similarity between 7-DHC and cholesterol, a key research question has been whether 7-DHC can effectively substitute for cholesterol in the formation of these rafts.

Studies using liposomes composed of brain-derived lipids have demonstrated that 7-DHC is as capable as cholesterol in forming detergent-resistant membrane domains, a key characteristic of lipid rafts. nih.gov In these in vitro models, liposomes containing either cholesterol or 7-DHC, along with other essential raft components like phosphatidylcholine and sphingomyelin, showed similar physical and chemical properties indicative of raft formation. nih.gov In contrast, coprostanol, a sterol known to be incompatible with raft formation, failed to support the assembly of these microdomains. nih.gov

Further in vivo evidence comes from rat models of SLOS, where the biochemical defect is mimicked by treating the animals with the DHCR7 inhibitor AY9944. nih.gov In the brains of these rats, the ratio of 7-DHC to cholesterol within the isolated lipid rafts was found to be similar to the ratio in the whole brain tissue. nih.gov This finding strongly suggests that 7-DHC is incorporated into brain lipid rafts with an efficiency comparable to that of cholesterol. nih.gov However, it is important to note that while the sterol-to-protein ratio in these rafts was similar to control animals, the protein composition of the rafts was altered, indicating that the change in sterol composition can perturb the protein content of these microdomains. nih.gov

Exploration of Sterol Dysregulation in Disease Models (Excluding human clinical trials)

The use of 7-dehydrocholesterol-d7 as an internal standard allows for precise quantification of 7-DHC levels in various experimental models, providing a powerful tool to study diseases characterized by sterol dysregulation. caymanchem.com

Investigating Metabolic Alterations in Cell Culture Models of Sterol Synthesis Disorders

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase. researchgate.netcaymanchem.comnih.gov This enzyme catalyzes the final step in cholesterol biosynthesis, the conversion of 7-DHC to cholesterol. caymanchem.comnih.gov Consequently, individuals with SLOS have elevated levels of 7-DHC and a deficiency in cholesterol. researchgate.netcaymanchem.com

Cell culture models are instrumental in dissecting the molecular consequences of this metabolic defect. By metabolically labeling cells with deuterated 7-DHC ([²H₇]7-DHC), researchers can measure the activity of DHCR7 by quantifying the conversion to [²H₇]cholesterol using gas chromatography-mass spectrometry (GC/MS). nih.gov This technique has been used in CHO mutant cell lines that lack SREBP-mediated transcriptional regulation to confirm that changes in DHCR7 protein levels directly correlate with its enzymatic activity. nih.gov

Furthermore, rat models of SLOS, induced by the administration of the DHCR7 inhibitor AY9944, show increased levels of 7-DHC in the brain, liver, and serum, effectively reproducing the key biochemical feature of the human disease. caymanchem.com These models are crucial for studying the downstream pathological effects of 7-DHC accumulation, such as its high susceptibility to free radical oxidation, which generates oxysterols that may contribute to the pathogenesis of SLOS. caymanchem.com

Analysis of Sterol Pathway Modulators in Experimental Systems

The modulation of the sterol biosynthesis pathway by various compounds can be effectively studied using experimental systems where 7-DHC levels are monitored. Inhibitors of DHCR7, for instance, are not only used to create disease models but are also found among some clinically used drugs, where their effect on sterol metabolism is an off-target activity. nih.govacs.org

Studies in Neuro2a cells have shown that treatment with DHCR7 inhibitors like AY9944, as well as certain FDA-approved drugs, leads to a dose-dependent increase in cellular levels of 7-DHC and its analogue 7-dehydrodesmosterol (B141393) (7-DHD). nih.gov This accumulation of 7-DHC and 7-DHD, which are significantly more susceptible to free radical oxidation than cholesterol, is thought to have a stabilizing effect on cellular membranes by protecting them from oxidative damage. nih.govacs.org

Interestingly, some inhibitors can affect multiple enzymes in the sterol pathway. For example, at higher concentrations, ifenprodil (B1662929) and AY9944 not only inhibit DHCR7 but also impact DHCR14, leading to the accumulation of other precursor sterols like 14-dehydrozymosterol. nih.gov The ability to accurately measure changes in the levels of 7-DHC and other sterols in response to these modulators is essential for understanding their complex effects on cellular lipid homeostasis. nih.govacs.org

Table 2: Investigated Compounds and their Effects on Sterol Metabolism in Experimental Models

| Compound | Model System | Primary Effect | Investigated Outcome | Reference |

| AY9944 | Rat Brain | Inhibition of DHCR7 | Increased 7-DHC levels, mimicking SLOS | nih.govcaymanchem.com |

| AY9944 | Neuro2a cells | Inhibition of DHCR7 and DHCR14 | Increased cellular levels of 7-DHC and 7-DHD | nih.gov |

| Trazodone | Neuro2a cells | Inhibition of DHCR7 | Increased cellular levels of 7-DHC and 7-DHD | nih.gov |

| Cariprazine | Neuro2a cells | Inhibition of DHCR7 | Increased cellular levels of 7-DHC and 7-DHD | nih.gov |

| Metoprolol | Neuro2a cells | Inhibition of DHCR7 | Increased cellular levels of 7-DHC and 7-DHD | nih.gov |

| Ifenprodil | Neuro2a cells | Inhibition of DHCR7 and DHCR14 | Increased cellular levels of 7-DHC and 7-DHD | nih.gov |

Future Directions and Emerging Research Avenues for 20 Dehydro Cholesterol D7 3 Acetate Studies

Integration with Multi-Omics and Systems Biology Approaches

The complexity of sterol metabolism necessitates a holistic view, which can be achieved through the integration of multiple high-throughput "omics" data streams. Systems biology, in turn, provides the framework for interpreting these vast datasets to understand the intricate network of interactions governing cellular processes. olink.come-enm.org

Advanced Lipidomics and Metabolomics Profiling

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites, 20-Dehydro Cholesterol-d7 (B27314) 3-Acetate is an invaluable tool. Its primary application is as an internal standard for mass spectrometry-based quantification of sterols and their derivatives. The seven deuterium (B1214612) atoms on the molecule give it a distinct mass-to-charge ratio, allowing it to be differentiated from its non-labeled counterparts in complex biological samples. This enables precise and accurate measurement of endogenous sterol levels, a critical aspect of understanding metabolic dysregulation in various diseases.

Advanced profiling studies can utilize this labeled compound to investigate subtle changes in the sterol profile in response to genetic perturbations, environmental stimuli, or therapeutic interventions. For instance, it can be used to quantify pathway intermediates in studies of cholesterol biosynthesis inhibitors. acs.org

Table 1: Potential Applications in Advanced Lipidomics and Metabolomics

| Research Area | Application of 20-Dehydro Cholesterol-d7 3-Acetate | Expected Outcome |

| Disease Biomarker Discovery | Precise quantification of sterol intermediates in patient cohorts. | Identification of novel sterol-based biomarkers for early disease diagnosis and prognosis. |

| Drug Development | Assessing the on-target and off-target effects of drugs on sterol metabolism. | Elucidation of drug mechanisms of action and potential side effects. |

| Nutritional Science | Tracking the metabolic fate of dietary sterols and their impact on endogenous sterol pools. | Understanding the influence of diet on cardiovascular health and metabolic disorders. |

Computational Modeling of Sterol Metabolic Networks

Computational models are increasingly used to simulate and predict the behavior of complex metabolic networks. nih.gov These models rely on accurate quantitative data for parameterization and validation. The precise measurements obtained using this compound as an internal standard can provide the high-quality data needed to build and refine these models. By integrating quantitative lipidomics data, researchers can create more robust and predictive models of sterol metabolism, offering insights into the dynamic regulation of these pathways. nih.gov

Development of Novel Isotopic Tracing Strategies and Applications

Isotopic tracers are fundamental to the study of metabolic pathways, allowing researchers to follow the flow of atoms through a series of biochemical reactions. medchemexpress.com While this compound is primarily used as a quantification standard, its deuterated nature opens up possibilities for its use in advanced tracing studies.

Spatially Resolved Metabolic Mapping Techniques

Emerging techniques such as mass spectrometry imaging (MSI) allow for the visualization of the spatial distribution of molecules within tissues. By introducing a deuterated tracer and analyzing tissue sections with MSI, it may be possible to map the location of specific metabolic activities related to sterol pathways at a subcellular or tissue level. This could provide unprecedented insights into the compartmentalization of sterol metabolism.

Longitudinal Flux Analysis in Complex Biological Systems

Metabolic flux analysis aims to quantify the rates of metabolic reactions. elifesciences.org Stable isotope tracers are central to these studies. In longitudinal studies, where metabolic changes are monitored over time, deuterated sterols can be administered to track the dynamics of sterol synthesis, transport, and catabolism in living organisms. This allows for a deeper understanding of how metabolic fluxes are altered in response to physiological changes or disease progression. elifesciences.org

Table 2: Prospective Isotopic Tracing Applications

| Technique | Role of Deuterated Sterols | Potential Discovery |

| Mass Spectrometry Imaging (MSI) | As a tracer to visualize metabolic conversion within tissues. | Identification of specific cell types or regions with high sterol metabolic activity. |

| In Vivo Stable Isotope Labeling | To track the fate of sterols throughout the body over time. | Elucidation of inter-organ transport and flux of sterols in health and disease. |

Synthetic Biology and Engineering of Sterol Pathways

Synthetic biology involves the design and construction of new biological parts, devices, and systems. frontiersin.orgnih.gov In the context of sterol metabolism, this could involve engineering microorganisms to produce valuable steroidal compounds. In these engineered systems, this compound can serve as a crucial analytical standard to accurately quantify the production of the target sterol, thereby enabling the optimization of the engineered metabolic pathway. Researchers can use this standard to compare the efficiency of different genetic modifications and cultivation conditions, accelerating the development of microbial cell factories for sterol production. frontiersin.orgnih.gov

Production of Deuterated Sterols in Engineered Microorganisms

The production of complex deuterated biomolecules like sterols is often impractical through conventional chemical synthesis. ansto.gov.au Consequently, bio-engineering microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), has emerged as a highly effective strategy. ansto.gov.au These organisms can be cultured in heavy water (D₂O), compelling them to incorporate deuterium atoms into the molecules they synthesize. ansto.gov.auresearchgate.net This biosynthetic approach allows for the production of uniformly deuterated sterols, which are invaluable for a range of biophysical and analytical applications, including neutron scattering, NMR studies, and bioanalysis. rsc.orgrsc.org

Researchers have successfully adapted and tested cholesterol-producing strains of Saccharomyces cerevisiae for the production of deuterium-labeled cholesterol. rsc.org By growing these engineered yeast strains in media containing a high isotopic purity of deuterium oxide (e.g., 99.8%-d) with a protiated carbon source like glucose, cholesterol with a high percentage of deuteration (87–90%) can be achieved. rsc.org This method leverages the organism's natural biosynthetic pathways to create complex labeled molecules that would be exceedingly difficult to produce otherwise. ansto.gov.au

Table 1: Engineered Yeast Strains for Deuterated Sterol Production

| Strain | Genetic Modification Highlights | Primary Deuterated Product(s) | Source |

|---|---|---|---|

| S. cerevisiae RH6829 | Engineered to produce a high proportion of cholesterol. | Uniformly deuterated cholesterol | rsc.org |

Directed Biosynthesis of Specific Sterol Derivatives

Beyond the general production of deuterated sterols, significant progress has been made in directing the biosynthesis towards specific, targeted derivatives. This is achieved by precise genetic modifications within the microorganism's sterol synthesis pathway. researchgate.net In wild-type yeast, the primary sterol product is ergosterol. By disrupting specific genes in this pathway, the synthesis can be rerouted to accumulate desired intermediates or produce non-native sterols. nih.gov

For example, to construct a 7-Dehydrocholesterol (B119134) (7-DHC) producing strain, researchers have knocked out the ERG5 and ERG6 genes, which are part of the competing ergosterol pathway, and integrated the DHCR24 gene from Gallus gallus (chicken), which is involved in cholesterol synthesis. nih.gov This strategic gene editing effectively redirects the metabolic flux towards the desired product. This approach has not only yielded deuterated cholesterol but has also been used to produce other deuterated sterols not previously available, such as 22,23-dihydrobrassicasterol and 24-methylenecholesterol, effectively tripling the number of available uniformly deuterated sterols. rsc.org

This methodology holds immense potential for creating a diverse library of deuterated sterol derivatives, including isotopologues of 20-Dehydro Cholesterol, by targeting and modifying other specific enzymes in the sterol biosynthesis pathway.

Expanding Research Applications in Pre-Clinical Disease Modeling

Deuterated sterols, including this compound, are critical for advancing pre-clinical disease modeling. Their primary utility lies in their application as tracers and internal standards for mass spectrometry, enabling precise quantification of sterol profiles in complex biological samples. nih.gov This is crucial for understanding diseases characterized by dysregulated sterol metabolism, such as Smith-Lemli-Opitz syndrome (SLOS) and various cardiovascular diseases. nih.govnih.gov

In SLOS, a condition caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), there is an accumulation of 7-DHC. nih.gov Deuterated standards, including synthesized [25,26,26,26,27,27,27-d7]7-dehydrocholesterol acetate (B1210297), are instrumental in accurately measuring the levels of 7-DHC and its oxidative metabolites in cell and mouse models of the disease. nih.gov This precise quantification allows researchers to investigate disease mechanisms and evaluate the biochemical impact of potential therapies.

Investigation of Experimental Therapeutic Modalities in Animal Models

Animal models are indispensable for drug development and the validation of therapeutic strategies for atherosclerosis and other lipid-related disorders. nih.gov Mice, particularly apolipoprotein E (ApoE) knockout or low-density lipoprotein receptor (LDLR) knockout models, and rabbits are commonly used to study the progression of atherosclerotic lesions. nih.gov In these models, therapeutic interventions aimed at modulating cholesterol metabolism can be rigorously tested.

The use of deuterated sterols as internal standards is fundamental to these investigations. For instance, when testing a new hypolipidemic agent in a mouse model, researchers can use isotope dilution mass spectrometry to accurately track changes in the levels of dozens of different sterols in response to the treatment. mdpi.comnih.gov This provides a detailed, quantitative picture of how the therapeutic modality affects the entire sterol pathway, offering insights that would be unattainable with less precise analytical methods. The availability of standards like this compound allows for the accurate measurement of its non-deuterated counterpart, a key intermediate in certain branches of sterol metabolism.

High-Throughput Screening for Sterol Pathway Modulators in Cellular Assays

High-throughput screening (HTS) in cellular assays has become a powerful tool for discovering novel small molecules that can modulate biological pathways. nih.gov This approach is particularly well-suited for identifying compounds that target the sterol biosynthesis pathway, which has numerous enzymatic steps that could serve as drug targets.

One innovative HTS strategy leverages the fact that the sterol regulatory element-binding protein (SREBP) pathway is essential for cell growth under low-lipid conditions. nih.gov By screening for drugs that inhibit cancer cell growth in lipid-poor media but not in lipid-rich media, researchers can specifically identify inhibitors of the SREBP pathway. nih.gov Another HTS approach has been used to find enhancers of oligodendrocyte formation, which is crucial for remyelination in diseases like multiple sclerosis. These screens identified small molecules that function by inhibiting specific enzymes within the cholesterol biosynthesis pathway, such as CYP51 and EBP. nih.gov

These screening platforms enable the rapid testing of large compound libraries to discover novel modulators of sterol metabolism. Deuterated sterol intermediates can be used in these assays to confirm the mechanism of action of hit compounds by tracing their impact on specific enzymatic steps.

Table 2: High-Throughput Screening Approaches for Sterol Pathway Modulators

| HTS Assay Principle | Cellular Model | Target Pathway/Process | Example Finding | Source |

|---|---|---|---|---|

| Lipid-dependent cell growth inhibition | Pancreatic and breast cancer cells | SREBP pathway activation | Identification of 13 FDA-approved drugs that inhibit SREBP activation. | nih.gov |

| Quantification of mature oligodendrocyte formation | Murine pluripotent stem cell-derived OPCs | Cholesterol biosynthesis enzymes (e.g., CYP51, EBP, SC4MOL) | Identification of small molecules that enhance oligodendrocyte formation by inhibiting pathway enzymes. | nih.gov |

Q & A

Q. What is the role of deuterium labeling in 20-Dehydro Cholesterol-d7 3-Acetate for experimental design?

Deuterium labeling (7 deuterium atoms in the molecule) enables precise tracking of cholesterol metabolism and derivatization pathways using mass spectrometry (MS). This isotopic labeling minimizes interference with endogenous cholesterol in biological matrices, allowing researchers to differentiate between synthesized and endogenous compounds. For example, deuterated standards like this compound are critical for internal calibration in quantitative LC-MS/MS workflows .

Q. How should this compound be stored and handled to ensure stability in experimental settings?

The compound should be stored neat (undiluted) at room temperature, protected from light and moisture. Gloves (e.g., nitrile) and safety glasses compliant with EN166 or NIOSH standards are required during handling to prevent contamination. Solutions should be prepared in inert solvents like methanol or acetone, which are compatible with its solubility profile .

Q. What analytical techniques are recommended for characterizing this compound?

High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can resolve the acetate group at position 3 and deuterium placement. The molecular ion peak (m/z 433.394) and fragmentation patterns in MS validate isotopic purity .

Advanced Research Questions

Q. How do matrix effects influence the recovery of this compound in environmental or biological samples?

Recovery rates vary significantly across matrices. In aqueous samples (e.g., reagent water), recoveries drop to ~10% without sodium chloride, which enhances hydrophobicity-driven extraction efficiency. For biosolids or tissues, spike-and-recovery experiments with internal standards (e.g., Cholesterol-d7) are essential to correct for ion suppression or enhancement in MS detection .

Q. What experimental strategies address discrepancies in quantifying cholesterol derivatives using deuterated standards?

Contradictions in data often arise from incomplete isotopic exchange or degradation during sample preparation. To mitigate this:

Q. How can researchers optimize LC-MS conditions for separating this compound from co-eluting sterols?

Key parameters include:

- Column: C18 reversed-phase columns with 1.7 µm particle size for high resolution.

- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

- Elution Profile: Cholesterol-d7 elutes at ~11.7 min (m/z 376.3956), while esters (e.g., C17:0 cholesteryl ester) elute later (~17.7 min). Adjusting collision energy (10–30 eV) enhances specificity for MS/MS quantification .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound as an internal standard in complex lipidomic studies?

Limitations include:

- Isotopic Dilution: Overloading the standard relative to endogenous cholesterol may skew quantification.

- Matrix Interference: Lipids in tissues (e.g., brain homogenates) require silver-assisted laser desorption ionization (AgLDI) for improved ionization efficiency.

- Solution: Use calibration curves spiked into matched matrices (e.g., brain tissue sections) and normalize to a non-animal reference standard (e.g., pyrene-d10) .

Q. How does the acetate group at position 3 influence the metabolic stability of this compound?

The acetate group increases lipophilicity, enhancing membrane permeability but reducing enzymatic hydrolysis rates compared to free cholesterol. In metabolic flux studies, this requires longer incubation times (≥24 hours) to detect downstream products. Enzymatic deacetylation protocols using esterases may be needed to study native cholesterol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.